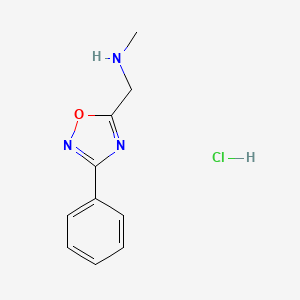

N-methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)methanamine Hydrochloride

Description

Properties

IUPAC Name |

N-methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O.ClH/c1-11-7-9-12-10(13-14-9)8-5-3-2-4-6-8;/h2-6,11H,7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGMVWQUXJQHUJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=NC(=NO1)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185300-67-7 | |

| Record name | methyl[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Formation of 3-Phenyl-1,2,4-oxadiazol-5-yl)methanamine Intermediate

The key intermediate, (3-phenyl-1,2,4-oxadiazol-5-yl)methanamine, is typically synthesized via cyclization reactions involving amidoximes and carboxylic acid derivatives or their equivalents.

Cyclization Approach: Amidoximes derived from benzamidoxime react with appropriate carboxylic acid derivatives or esters under dehydrating conditions to form the 1,2,4-oxadiazole ring. Common dehydrating agents include phosphorus oxychloride (POCl3), thionyl chloride (SOCl2), or polyphosphoric acid (PPA).

Reaction Conditions: The cyclization is often conducted under reflux in solvents such as acetonitrile or toluene, with reaction times ranging from several hours to overnight. The reaction mixture is then worked up by aqueous extraction and purification by recrystallization or chromatography.

Introduction of the Methanamine Group

The methanamine substituent at the 5-position of the oxadiazole ring is introduced either by direct substitution or by reduction of a corresponding nitrile or nitro precursor.

Alternatively, the methanamine group can be installed by nucleophilic substitution of a halomethyl-oxadiazole intermediate with methylamine or by reductive amination of an aldehyde precursor.

N-Methylation of the Methanamine

The free amine is methylated to form the N-methyl derivative using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base (e.g., sodium hydride, potassium carbonate).

The reaction is typically performed in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile at room temperature or slightly elevated temperatures.

Formation of the Hydrochloride Salt

The N-methylated amine is converted to its hydrochloride salt by treatment with hydrochloric acid, often in an organic solvent or aqueous medium under cooling to control exothermicity.

The hydrochloride salt form enhances the compound’s water solubility and stability, facilitating handling and application in biological assays.

Representative Reaction Scheme

| Step | Reaction | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Cyclization to form 3-phenyl-1,2,4-oxadiazol-5-yl)methanamine | Amidoxime + carboxylic acid derivative, POCl3 or PPA, reflux | Formation of oxadiazole ring with methanamine substituent |

| 2 | N-Methylation of methanamine | Methyl iodide or dimethyl sulfate, base, DMF, RT | N-methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)methanamine |

| 3 | Hydrochloride salt formation | HCl in ether or aqueous solution, cooling | This compound |

Data Table: Key Physical and Chemical Properties

Research Findings and Optimization Notes

Yield and Purity: The cyclization step yields the oxadiazole intermediate in moderate to good yields (50-80%) depending on reaction conditions and purification methods.

Methylation Efficiency: Methylation reactions proceed efficiently under mild conditions, but care must be taken to avoid over-alkylation or side reactions. Use of stoichiometric amounts of methylating agent and controlled temperature is recommended.

Salt Formation: Hydrochloride salt formation is straightforward and typically results in a crystalline solid with improved handling properties.

Scalability: Industrial synthesis may employ continuous flow reactors for the cyclization and methylation steps to enhance yield, purity, and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)methanamine Hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form N-oxide derivatives.

Reduction: Reduction can lead to the formation of amine derivatives.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products

Oxidation: N-oxide derivatives.

Reduction: Amine derivatives.

Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has shown that compounds containing the oxadiazole moiety exhibit significant anticancer properties. N-methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride has been studied for its potential to inhibit tumor growth in various cancer cell lines. The oxadiazole ring is known for its ability to interact with biological targets, making it a valuable scaffold for drug design .

Neuroprotective Effects

Studies indicate that derivatives of oxadiazoles can exert neuroprotective effects. This compound has been evaluated for its ability to protect neuronal cells from oxidative stress and apoptosis, suggesting potential applications in treating neurodegenerative diseases .

Materials Science

Fluorescent Materials

The compound's unique structure allows it to be incorporated into polymer matrices to create fluorescent materials. These materials can be used in various applications such as sensors and light-emitting devices. The fluorescence properties of this compound make it an excellent candidate for developing advanced photonic materials .

Polymer Additives

In materials science, this compound can serve as an additive in polymers to enhance thermal stability and mechanical properties. Its incorporation into polymer blends has been shown to improve the overall performance of the material under various conditions .

Analytical Chemistry

Chromatographic Applications

this compound has been utilized as a standard reference material in chromatographic methods such as High Performance Liquid Chromatography (HPLC). Its distinct chemical properties allow for accurate quantification and identification in complex mixtures .

Spectroscopic Studies

The compound's spectral characteristics make it suitable for use in spectroscopic studies, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. These techniques provide insights into the molecular structure and dynamics of the compound, aiding in further research and development .

Summary of Applications

| Field | Application | Details |

|---|---|---|

| Medicinal Chemistry | Anticancer Activity | Inhibits tumor growth in cancer cell lines |

| Neuroprotective Effects | Protects neuronal cells from oxidative stress | |

| Materials Science | Fluorescent Materials | Used in sensors and light-emitting devices |

| Polymer Additives | Enhances thermal stability and mechanical properties | |

| Analytical Chemistry | Chromatographic Applications | Standard reference material in HPLC |

| Spectroscopic Studies | Insights into molecular structure using NMR and IR spectroscopy |

Mechanism of Action

The mechanism of action of N-methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)methanamine Hydrochloride involves its interaction with specific molecular targets. For instance, in its role as an anti-infective agent, it may inhibit the activity of key enzymes in bacterial or viral pathways, thereby preventing the replication or survival of the pathogen. The compound’s structure allows it to bind effectively to these targets, disrupting their normal function.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Oxadiazole Ring

Phenyl vs. Alkyl Substituents

Impact of Substituents :

- Phenyl groups improve stability and receptor binding via aromatic interactions but may reduce solubility.

Halogenated Derivatives

Impact of Halogens :

Positional Isomerism

Impact of Isomerism :

Functional Group Modifications

Biological Activity

N-methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

- Chemical Name : this compound

- Molecular Formula : C9H10ClN3O

- Molecular Weight : 201.75 g/mol

- CAS Number : 1374817-07-8

- PubChem CID : 51051897

The biological activity of this compound is primarily attributed to its structural features that allow it to interact with various biological targets. The oxadiazole moiety is known for its ability to form hydrogen bonds and engage in π-stacking interactions, which are crucial for binding to proteins and enzymes involved in disease processes.

Anticancer Activity

Recent studies have shown that compounds containing the 1,2,4-oxadiazole ring exhibit significant anticancer properties. For instance:

-

Cytotoxicity against Cancer Cell Lines : Research indicates that derivatives of 1,2,4-oxadiazoles demonstrate cytotoxic effects against various cancer cell lines, including:

- Human breast adenocarcinoma (MCF-7)

- Human melanoma (MEL-8)

- Human acute monocytic leukemia (U937)

- Mechanisms of Action : Flow cytometry assays revealed that these compounds induce apoptosis in cancer cells by activating caspase pathways and arresting the cell cycle at the G1 phase. This apoptotic effect is dose-dependent and highlights the potential for these compounds as anticancer agents .

Antimicrobial Activity

The oxadiazole derivatives have also been investigated for their antimicrobial properties. Compounds similar to this compound have shown effectiveness against various bacterial strains and fungi. The mechanism appears to involve disruption of microbial cell membranes and interference with metabolic pathways .

Case Study 1: Anticancer Efficacy

In a study published in MDPI's journal on drug discovery, several oxadiazole derivatives were evaluated for their anticancer activity. The results indicated that certain derivatives exhibited higher biological potency than standard treatments. Specifically, one derivative demonstrated an IC50 value of 0.48 µM against MCF-7 cells, significantly lower than the reference compound Prodigiosin .

Case Study 2: Antimicrobial Properties

Another study focused on the synthesis and evaluation of oxadiazole derivatives against Mycobacterium tuberculosis. The findings suggested that some compounds showed promising activity with minimal inhibitory concentrations (MIC) in the sub-micromolar range, indicating their potential as novel antimicrobial agents .

Data Tables

| Compound Name | IC50 (µM) | Target Cell Line | Activity Type |

|---|---|---|---|

| N-methyl derivative A | 0.48 | MCF-7 | Anticancer |

| N-methyl derivative B | 0.78 | HCT116 | Anticancer |

| N-methyl derivative C | 0.65 | HeLa | Anticancer |

| N-methyl derivative D | 0.10 | Mycobacterium | Antimicrobial |

Q & A

Q. What synthetic methodologies are recommended for preparing N-methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)methanamine Hydrochloride?

The synthesis of oxadiazole-containing amines often involves cyclization reactions. For example, 1,2,4-oxadiazol-5-yl derivatives can be synthesized via microwave-assisted ring closure between Boc-protected amines and nitrile precursors, followed by deprotection with trifluoroacetic acid (TFA) . A typical protocol includes:

- Step 1 : Boc protection of the primary amine.

- Step 2 : Reaction with 3-phenyl-1,2,4-oxadiazole precursors under microwave conditions (e.g., 120°C, 30 minutes).

- Step 3 : Deprotection using TFA to yield the free amine, followed by HCl salt formation.

Key intermediates and reaction progress should be monitored via TLC or LC-MS.

Q. How should researchers characterize the purity and structural integrity of this compound?

Critical characterization methods include:

- NMR Spectroscopy : Confirm the presence of the 1,2,4-oxadiazole ring (C=N-O signals at ~160-165 ppm in NMR) and the methylamine group (δ ~2.8-3.2 ppm in NMR).

- HPLC/LC-MS : Assess purity (>95%) and detect potential byproducts (e.g., unreacted precursors or hydrolysis products) .

- Elemental Analysis : Verify the molecular formula (e.g., CHClNO) .

Q. What safety precautions are necessary when handling this hydrochloride salt?

- Storage : Store at room temperature (RT) in a desiccator, protected from moisture and light .

- Handling : Use PPE (gloves, goggles) to avoid skin/eye contact. Avoid strong oxidizers, as decomposition may release toxic gases (e.g., HCl, NO) .

- Spill Management : Neutralize with sodium bicarbonate and dispose of waste per local regulations .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for similar oxadiazole derivatives?

Yield variability often arises from:

- Reaction Conditions : Microwave-assisted synthesis (e.g., 75% yield ) vs. traditional heating (lower yields due to incomplete cyclization).

- Purification Methods : Column chromatography vs. recrystallization—purity vs. yield trade-offs .

To optimize, systematically vary parameters (temperature, solvent, catalyst) and validate with kinetic studies (e.g., in situ FTIR monitoring).

Q. What strategies are effective for probing the stability of this compound under physiological conditions?

- pH Stability Studies : Incubate the compound in buffers (pH 1–9) at 37°C and analyze degradation via HPLC. Hydrochloride salts may show instability in alkaline conditions due to free amine precipitation .

- Thermal Stability : Use TGA/DSC to identify decomposition thresholds (>150°C typically safe for storage) .

- Light Sensitivity : Expose to UV-Vis light and monitor photodegradation products .

Q. How can structure-activity relationships (SAR) be explored for this compound in pharmacological studies?

- Analog Synthesis : Modify substituents on the phenyl ring (e.g., electron-withdrawing groups) or the methylamine group (e.g., tert-butyl derivatives ).

- In Vitro Assays : Test binding affinity to target receptors (e.g., opioid or GABA receptors, given structural similarity to bioactive oxadiazoles ).

- Computational Modeling : Use molecular docking to predict interactions with protein targets (e.g., COX-2 or kinase enzymes).

Methodological Guidance

Q. What analytical techniques are recommended for detecting trace impurities in bulk samples?

Q. How should researchers design dose-response studies for toxicity profiling?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.